METHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE
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Overview
Description
Methyl 2-[4-(3-methoxyphenyl)piperazino]acetate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(3-methoxyphenyl)piperazino]acetate typically involves the reaction of 3-methoxyphenylpiperazine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-methoxyphenyl)piperazino]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-[4-(3-methoxyphenyl)piperazino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-[4-(3-methoxyphenyl)piperazino]acetate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate the activity of these receptors and influence various physiological processes. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxyphenylacetate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Methyl 2-[4-(3-methoxyphenyl)piperazino]acetate is unique due to its specific structure, which combines the piperazine moiety with a methoxyphenyl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
methyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-5-3-4-12(10-13)16-8-6-15(7-9-16)11-14(17)19-2/h3-5,10H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILPPQPAQEZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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